

physical and chemical properties of 2-Iodophenol

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Compound of Interest

Compound Name: 2-Iodophenol

Cat. No.: B132878

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An In-depth Technical Guide to 2-Iodophenol

Introduction

2-Iodophenol is a halogenated aromatic organic compound that serves as a significant building block in modern organic synthesis.^[1] Characterized by an iodine atom and a hydroxyl group in ortho positions on a benzene ring, its unique structure imparts distinct chemical reactivity.^[1] This pale yellow, crystalline solid is a versatile precursor for creating complex molecular architectures, making it invaluable in the pharmaceutical, agrochemical, and materials science sectors.^{[1][2]} It is particularly noted for its role in palladium-catalyzed cross-coupling reactions and the synthesis of various heterocyclic compounds.^{[1][2][3]}

Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Iodophenol** are summarized below. These characteristics are crucial for its handling, application in reactions, and purification.

Property	Value
Molecular Formula	C ₆ H ₅ IO[4][5]
Molecular Weight	220.01 g/mol [4]
CAS Number	533-58-4[4][5]
Appearance	White to cream, brown, or pale yellow crystalline powder or solid.[4][6][7]
Melting Point	37-43 °C[2][4][8]
Boiling Point	186-187 °C at 160 mmHg[4][8]
Density	1.947 g/mL at 25 °C[9][10]
Solubility	Slightly soluble in water; soluble in ethanol, ether, and other organic solvents.[4][7][11] Moderately soluble in polar solvents, less so in non-polar ones.[12]
pKa	8.51[2][9]
Flash Point	>110 °C (>230 °F)[4][9]
InChI Key	KQDJTBPASNJQFQ-UHFFFAOYSA-N[4][9]
Canonical SMILES	C1=CC=C(C(=C1)O)I[2]

Chemical Reactivity and Applications

2-Iodophenol is a key intermediate in a variety of synthetic transformations, primarily due to the reactivity of the carbon-iodine bond.

Cross-Coupling Reactions: The presence of the iodine atom makes the molecule highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[1] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules for drug development and materials science.[1]

Synthesis of Heterocycles: **2-Iodophenol** is widely used in the synthesis of oxygen-containing heterocycles. For instance, its coupling with phenylacetylene in the presence of a palladium complex and copper(I) iodide yields 2-phenylbenzofuran.^[7] It is also a precursor for synthesizing aryl 2-benzofuranyl and aryl 2-indolyl carbinols, as well as 3,3-disubstituted-2,3-dihydrobenzofurans.^{[7][13]}

Other Applications: Beyond its role as a synthetic intermediate, **2-Iodophenol** exhibits antifungal activity and is used in the formulation of some agrochemicals.^{[14][15]} It also finds application in materials science for designing organic light-emitting diodes (OLEDs) and liquid crystals.^{[1][16]}

Experimental Protocols

Detailed methodologies for the synthesis of **2-Iodophenol** and its application in a representative cross-coupling reaction are provided below.

Protocol 1: Synthesis of 2-Iodophenol via Iodination of Phenol

This protocol describes a method for the direct iodination of phenol using iodine and hydrogen peroxide in an aqueous medium.

Objective: To synthesize **2-Iodophenol** from phenol.

Materials:

- Phenol
- Iodine (I₂)
- Hydrogen peroxide (30% aqueous solution)
- Distilled water
- Dichloromethane (CH₂Cl₂) or Ethyl acetate
- Sodium sulfate (Na₂SO₄), anhydrous

- Silica gel for column chromatography
- Hexane and Ethyl Acetate (EtOAc) for eluent

Procedure:

- In a suitable reaction vessel, dissolve phenol (1.0 equivalent) in distilled water.[17]
- To this solution, add iodine (0.5 equivalents) and hydrogen peroxide (1.0 equivalent).[7][17]
- Stir the mixture at room temperature for 24 hours.[7][17]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with distilled water (3 x 7 mL) and extract the product with dichloromethane (3 x 10 mL).[17]
- Combine the organic layers and dry over anhydrous sodium sulfate.[17]
- Evaporate the solvent under reduced pressure to obtain the crude residue.[17]
- Purify the residue by column chromatography on silica gel, using a hexane/EtOAc mixture as the eluent, to isolate pure **2-Iodophenol**. [17] This reaction may also yield 2,6-diiodophenol as a byproduct.[7][17]



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Caption: Workflow for the synthesis of **2-Iodophenol**.

Protocol 2: Palladium-Catalyzed Carbonylative Cyclization

This protocol provides a general methodology for the microwave-accelerated, palladium-catalyzed carbonylative cyclization of **2-iodophenol** with an alkyne to synthesize chromen-2-

one derivatives, as an example of its application in cross-coupling reactions.

Objective: To synthesize a chromen-2-one derivative from **2-Iodophenol** and an alkyne.

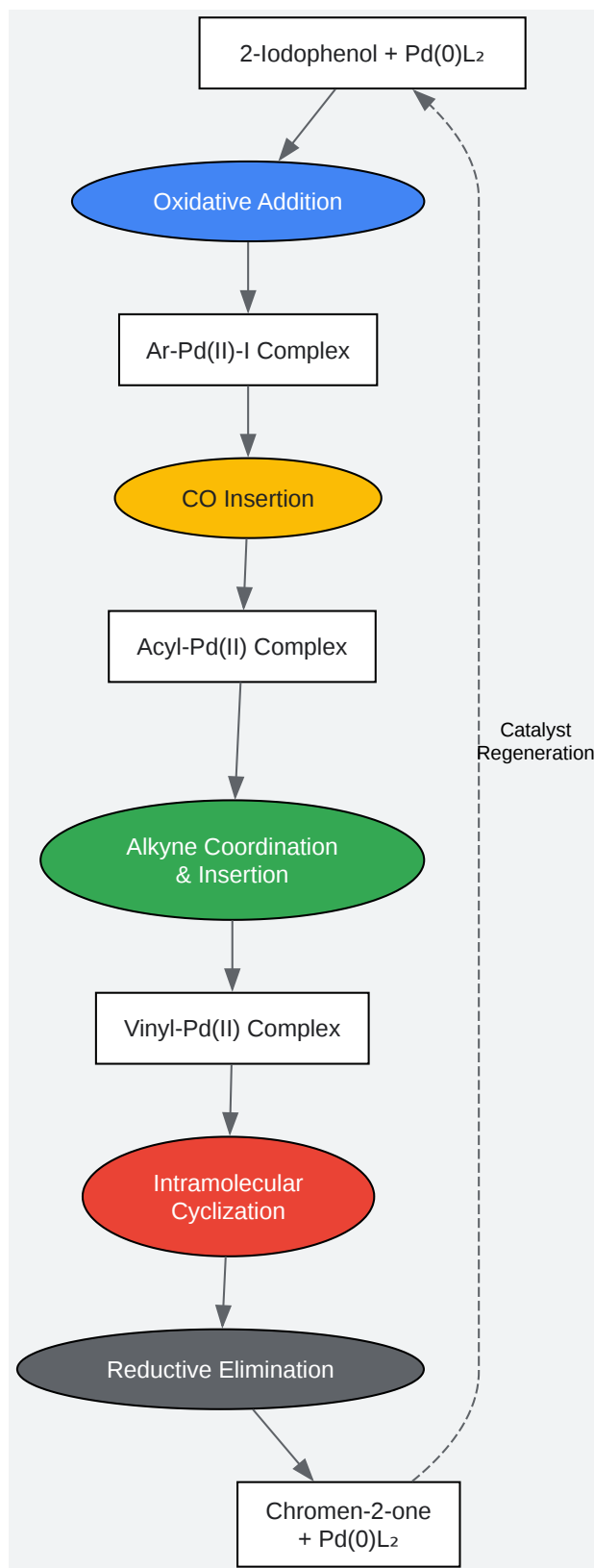
Materials:

- **2-Iodophenol**
- An alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI) as a co-catalyst
- A suitable base (e.g., a tertiary amine like Et_3N)
- A suitable solvent (e.g., DMF or acetonitrile)
- Carbon monoxide source (e.g., $\text{Mo}(\text{CO})_6$)
- Microwave reactor vials

Procedure:

- To a microwave reactor vial, add **2-Iodophenol** (1.0 equivalent), the alkyne (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), CuI (e.g., 5-10 mol%), the base (2.0 equivalents), and the carbon monoxide source.
- Add the solvent to the vial and seal it.
- Place the vial in the microwave reactor and heat it to the specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes).
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).

- Filter and concentrate the solution under reduced pressure.
- Purify the crude product via column chromatography on silica gel to obtain the desired chromen-2-one derivative.



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Caption: General pathway for carbonylative cyclization.

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